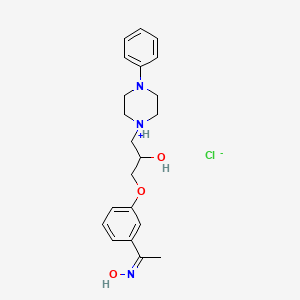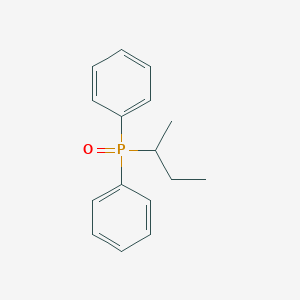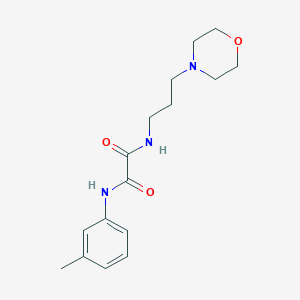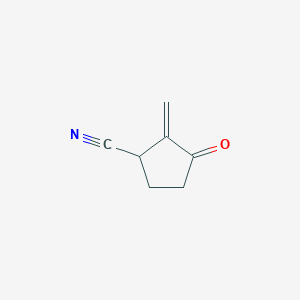
Acetophenone, 3'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime is a complex organic compound with the molecular formula C21-H27-N3-O3.Cl-H and a molecular weight of 405.97 . This compound is known for its unique structure, which includes a phenylpiperazine moiety and an oxime group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves multiple steps. One common synthetic route includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . This method is known for its efficiency in producing high yields of the desired compound. Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.
Analyse Chemischer Reaktionen
Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antifungal and antibacterial properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially leading to a range of biological effects. The oxime group may also play a role in its activity by interacting with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime include other acetophenone derivatives and phenylpiperazine compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the phenylpiperazine moiety and the oxime group in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63990-87-4 |
|---|---|
Molekularformel |
C21H28ClN3O3 |
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
1-[3-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C21H27N3O3.ClH/c1-17(22-26)18-6-5-9-21(14-18)27-16-20(25)15-23-10-12-24(13-11-23)19-7-3-2-4-8-19;/h2-9,14,20,25-26H,10-13,15-16H2,1H3;1H/b22-17-; |
InChI-Schlüssel |
OIKUIULSCUTJRI-JJECXDOKSA-N |
Isomerische SMILES |
C/C(=N/O)/C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
Kanonische SMILES |
CC(=NO)C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)


![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)

![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)


![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
